4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol
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Overview
Description
4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a trityl group and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of a piperidine derivative with trityl chloride to introduce the trityl group, followed by the addition of a phenylethynyl group through a Sonogashira coupling reaction. The reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The phenylethynyl group can be reduced to a phenylethyl group.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Hydrogenation using Pd/C (Palladium on carbon) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like NaH (Sodium hydride) or KOH (Potassium hydroxide).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenylethyl-substituted piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol involves its interaction with specific molecular targets. The phenylethynyl group can interact with hydrophobic pockets in proteins, while the trityl group can enhance binding affinity through π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Phenylethynyl)phenol: Shares the phenylethynyl group but lacks the piperidine and trityl groups.
2-(Phenylethynyl)-1,10-phenanthroline: Contains the phenylethynyl group and is used in coordination chemistry.
Uniqueness
4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol is unique due to the combination of the piperidine ring, trityl group, and phenylethynyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C32H29NO |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
4-(2-phenylethynyl)-1-tritylpiperidin-4-ol |
InChI |
InChI=1S/C32H29NO/c34-31(22-21-27-13-5-1-6-14-27)23-25-33(26-24-31)32(28-15-7-2-8-16-28,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20,34H,23-26H2 |
InChI Key |
KPYLUCQTXVDALM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#CC2=CC=CC=C2)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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